6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and bromination. The reaction conditions often include the use of glacial acetic acid as a solvent and iodine as a catalyst .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The carboxylic acid group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom and carboxylic acid group.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.
Pyrazoloquinolines: Similar bicyclic structure but with a quinoline ring instead of pyridine.
Uniqueness
6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(7(12)13)10-11-6(3)9-4/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
FUJNTBZOHBYMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)C(=O)O)Br |
Origin of Product |
United States |
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